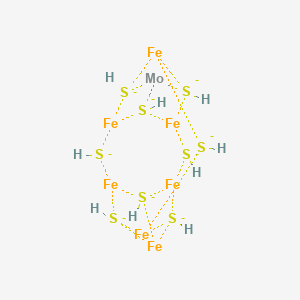

Iron;molybdenum;sulfanide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Iron-sulfur-molybdenum cluster is an iron-sulfur cluster containing 7 iron atoms, 9 sulfur atoms and a molybdenum atom.

Aplicaciones Científicas De Investigación

Catalytic Applications

Iron molybdenum sulfide plays a critical role in catalysis, particularly in the petroleum and chemical industries. Its ability to facilitate various reactions makes it a valuable component in several catalytic processes.

Table 1: Catalytic Applications of Iron Molybdenum Sulfide

| Catalyst Type | Application | Reaction Type | Importance |

|---|---|---|---|

| Iron Molybdenum Sulfide | Hydrodesulfurization | Removal of sulfur from crude oil | Essential for oil refining |

| Bismuth Molybdate | Selective oxidation | Oxidation of propene | Produces raw materials for plastics |

| Iron Molybdate | Methanol oxidation | Synthesis of formaldehyde | Important for producing resins and polymers |

Molybdenum-based catalysts are particularly resistant to sulfur poisoning, allowing them to operate effectively under harsh conditions where precious metal catalysts would fail .

Lubrication

Iron molybdenum sulfide is also utilized as a lubricant due to its layered structure, which provides excellent friction-reducing properties. It is often found in various lubricating formulations.

Table 2: Lubricating Applications

| Mo Content (%) | Product Type | Uses |

|---|---|---|

| 1 - 20 | Greases | Bearings, chassis, conveyors |

| 20 - 60 | Pastes | Machinery assembly, gears |

| 0.5 - 5 | Industrial Oils | Automotive and industrial gears |

| Up to 85 | Bonded Coatings | Tools, valves, process lubrication |

The effectiveness of iron molybdenum sulfide as a lubricant is attributed to its ability to form a protective layer on metal surfaces, reducing wear and friction .

Environmental Remediation

Recent studies have highlighted the potential of iron molybdenum sulfide in environmental applications, particularly in groundwater and soil remediation. The compound can facilitate the removal of heavy metals and other pollutants from contaminated sites.

Case Study: Groundwater Remediation

A recent review detailed the use of iron sulfide particles for groundwater remediation. The study emphasized the role of pH and iron-sulfur chemistry in enhancing the sequestration of molybdenum under sulfidic conditions. Experimental results showed that varying pH levels significantly affected the formation of solid-phase iron-molybdenum sulfides, which are crucial for effective remediation .

Biochemical Processes

Iron molybdenum sulfide is also integral to various biochemical processes as part of enzyme systems. Molybdenum cofactors are essential for numerous biological reactions.

Table 3: Biochemical Functions

The presence of iron molybdenum cofactors is critical for the catalytic activity of these enzymes, facilitating essential biochemical reactions across various organisms .

Propiedades

Fórmula molecular |

Fe7H9MoS9-9 |

|---|---|

Peso molecular |

784.5 g/mol |

Nombre IUPAC |

iron;molybdenum;sulfanide |

InChI |

InChI=1S/7Fe.Mo.9H2S/h;;;;;;;;9*1H2/p-9 |

Clave InChI |

CABPEFNMPRHFJO-UHFFFAOYSA-E |

SMILES |

[SH-].[SH-].[SH-].[SH-].[SH-].[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Mo] |

SMILES canónico |

[SH-].[SH-].[SH-].[SH-].[SH-].[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Mo] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.